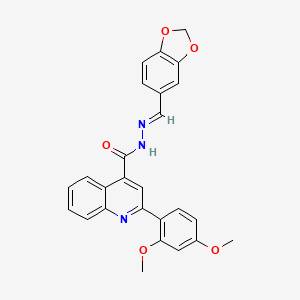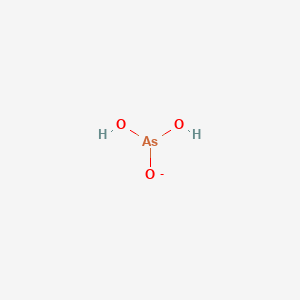
Dihydrogen arsenite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenite(1-) is an arsenite ion resulting from the removal of a proton from one of the hydroxy groups of arsenous acid. It is an arsenite ion and a monovalent inorganic anion. It is a conjugate base of an arsenous acid. It is a conjugate acid of an arsenite(2-).
Aplicaciones Científicas De Investigación
1. Environmental Impact and Mitigation
Dihydrogen arsenite [As(III)] is recognized for its environmental and health implications. One study explored its adsorption on ferrihydrite, an iron oxide, highlighting the process's influence on dissolved arsenic concentration, mobility, and bioavailability in environmental contexts. This research is crucial for understanding how to control arsenic levels in natural systems (Jain, Raven, & Loeppert, 1999).
2. Biological Mechanisms and Effects
The interaction between this compound and biological systems has been studied in various contexts. For instance, a relationship was found between sodium arsenite, sodium dihydrogen arsenate metabolites, and metabolic enzymes in rat kidneys. This research provides insights into the effects of different arsenic compounds on arsenic metabolites and related metabolic enzymes, emphasizing the varied impacts of arsenic on biological systems (Yu, Wu, & Zheng, 2014).
3. Implications in Cellular Processes
Studies have shown that arsenite can impact critical cellular processes. For example, it inhibits pyruvate dehydrogenase (PDH) activity in human cells, a key enzyme in metabolic pathways, through the generation of reactive oxygen species. This finding highlights the potential cellular mechanisms through which arsenite exerts its toxic effects (Samikkannu et al., 2003).
4. Genotoxicity and Carcinogenicity
Arsenite's role in inducing genetic mutations and its carcinogenic potential have been the subject of extensive research. It has been found to induce mutations through mechanisms involving reactive oxygen species, thus contributing to its carcinogenic properties (Hei, Liu, & Waldren, 1998).
5. Interaction with Cellular Components
Research has revealed that arsenite affects the NF-κB signaling pathway by binding to critical cysteine residues in cellular components, thereby inhibiting the activation of this important transcription factor (Kapahi et al., 2000).
6. Arsenic Detoxification
A study on the ArsC arsenate reductase enzyme provides insight into the detoxification process of arsenic in bacteria. Understanding these biochemical processes is vital for developing strategies to mitigate arsenic toxicity in various environments (Demel et al., 2004).
7. Potential in Hydrogen Production
Dihydrogen complexes, such as those with ruthenium, have been studied for their role in hydrogen production, a process relevant for renewable energy research. These studies explore the mechanisms of hydrogen generation and the potential application of these complexes in energy systems (Chinn & Heinekey, 1987).
Propiedades
Número CAS |
14102-45-5 |
|---|---|
Fórmula molecular |
AsH2O3- |
Peso molecular |
124.936 g/mol |
Nombre IUPAC |
dihydrogen arsorite |
InChI |
InChI=1S/AsH2O3/c2-1(3)4/h2-3H/q-1 |
Clave InChI |
AQLMHYSWFMLWBS-UHFFFAOYSA-N |
SMILES |
O[As](O)[O-] |
SMILES canónico |
O[As](O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol](/img/structure/B1235545.png)
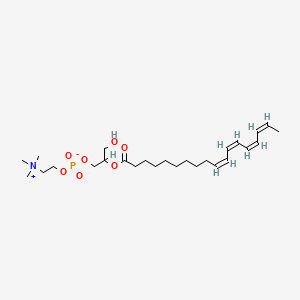
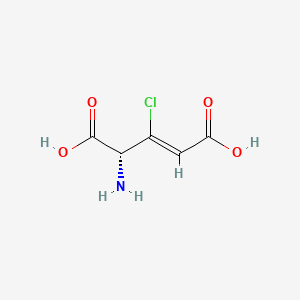
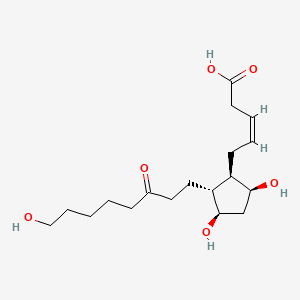
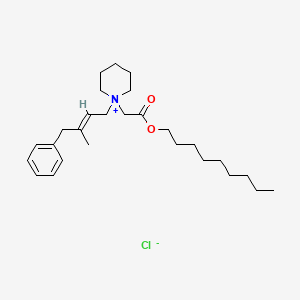
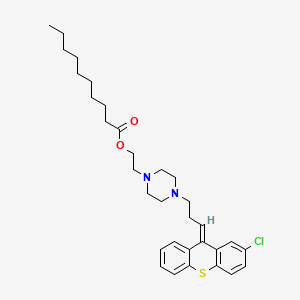
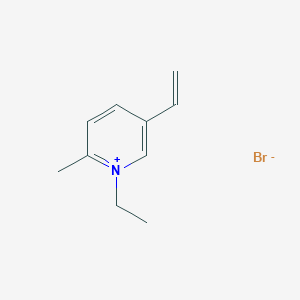
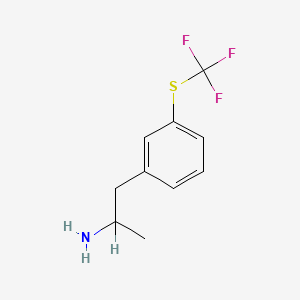


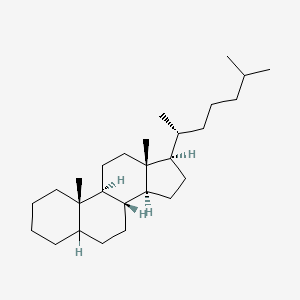
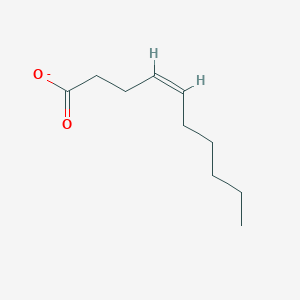
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
